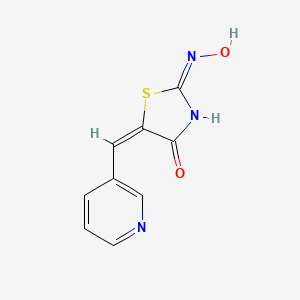
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime, also known as PTIO, is a nitric oxide (NO) scavenger and a widely used tool in the field of biochemistry and pharmacology. PTIO is a stable and water-soluble compound that has been used to study the effects of NO in various biological systems.
作用机制
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime works by scavenging NO and forming a stable adduct. The adduct is then excreted from the body, effectively removing excess NO from the system. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is selective for NO and does not react with other reactive oxygen species or reactive nitrogen species.
Biochemical and Physiological Effects:
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can inhibit the production of NO in macrophages and endothelial cells. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to reduce the cytotoxic effects of NO in neuronal cells. In vivo studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can reduce the severity of inflammation in animal models of sepsis and arthritis.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in lab experiments is its selectivity for NO. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime does not react with other reactive oxygen species or reactive nitrogen species, making it a useful tool for studying the effects of NO in biological systems. However, one limitation of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is its relatively short half-life. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has a half-life of approximately 20 minutes in biological systems, which can limit its use in long-term studies.
未来方向
There are many potential future directions for research on 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime. One area of interest is the development of more stable 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime analogs with longer half-lives. Another area of interest is the use of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in the development of new therapies for conditions such as sepsis and arthritis. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to have potential as a diagnostic tool for conditions such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential applications of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in these areas.
合成方法
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can be synthesized by reacting 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a mixture of ethanol and water and is typically carried out at room temperature for several hours. The resulting product is then purified by recrystallization from ethanol and water.
科学研究应用
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is widely used in scientific research as a tool to study the effects of NO in various biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to tissue damage and inflammation. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is used to scavenge excess NO and study its effects on biological systems.
属性
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8-7(15-9(11-8)12-14)4-6-2-1-3-10-5-6/h1-5,14H,(H,11,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRBCSTTHRDKE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NO)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N/C(=N\O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)

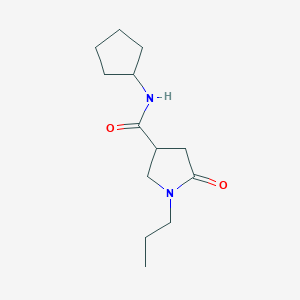
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)
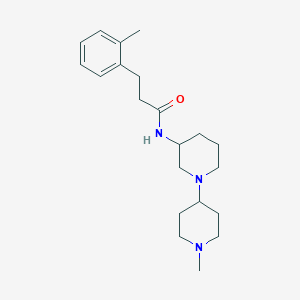

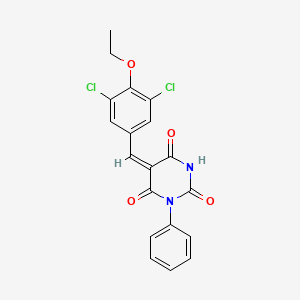
![3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)

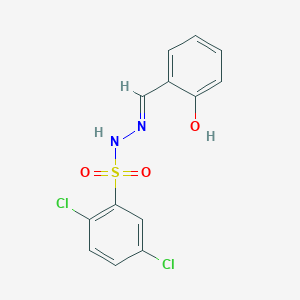
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6068833.png)